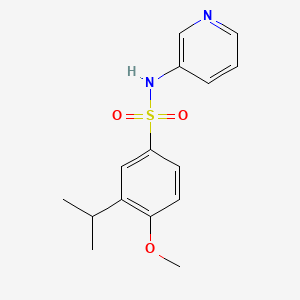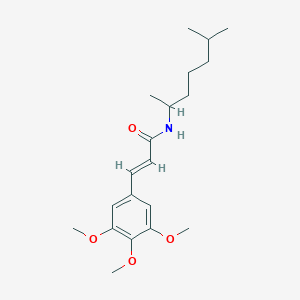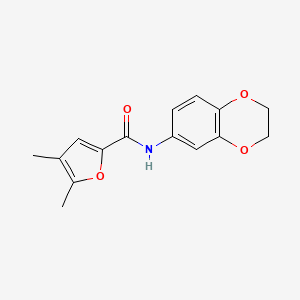
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide, also known as JP-8-055, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance, making it a potential target for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, which means that it inhibits the insulin receptor and downstream signaling pathways that are responsible for glucose uptake and metabolism. 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide selectively inhibits PTP1B, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes. In vitro studies have also demonstrated that this compound increases glucose uptake and metabolism in adipocytes and skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide in lab experiments is its selectivity for PTP1B, which allows for more targeted and specific inhibition compared to other PTP1B inhibitors. However, one limitation is that this compound may not be suitable for use in certain cell types or animal models, as its effects may differ depending on the context and environment.
Direcciones Futuras
There are several potential future directions for research on 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on glucose metabolism and insulin sensitivity in animal models and humans. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the reaction of 3-bromo-4-isopropoxybenzenesulfonyl chloride with 3-pyridylamine in the presence of triethylamine and catalytic amounts of palladium acetate. The resulting intermediate is then reacted with sodium methoxide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound selectively inhibits PTP1B, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of obesity and type 2 diabetes have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism.
Propiedades
IUPAC Name |
4-methoxy-3-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)14-9-13(6-7-15(14)20-3)21(18,19)17-12-5-4-8-16-10-12/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCMZDOZHFOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5430906.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430911.png)



![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)
![1-[(3-methyl-5-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5430938.png)
![(4S)-4-(4-{[{[(cyclohexylmethyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5430940.png)
![propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5430945.png)

![methyl 2-(5-{[5-(1-azepanyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5430951.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5430999.png)